molecular formula C22H42O6 B090476 Triethylene glycol dicaprylate CAS No. 106-10-5

Triethylene glycol dicaprylate

Cat. No.: B090476
CAS No.: 106-10-5
M. Wt: 402.6 g/mol
InChI Key: YJGHMLJGPSVSLF-UHFFFAOYSA-N
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Description

Triethylene glycol dicaprylate is an ester compound formed from triethylene glycol and caprylic acid. It is known for its use as a plasticizer and in various industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Triethylene glycol dicaprylate, also known as Triethylene glycol dioctanoate, is a compound that primarily targets microorganisms. It exhibits antimicrobial activity against a wide range of microorganisms . The compound is registered for use in air sanitization and deodorization by the US Environmental Protection Agency .

Mode of Action

The compound interacts with its targets (microorganisms) through a process of disinfection. It has been found to be effective against airborne bacteria and viruses .

Biochemical Pathways

It disrupts the normal functioning of these organisms, leading to their elimination .

Result of Action

The primary result of the action of this compound is the reduction of microbial populations. This is achieved through its antimicrobial activity, which leads to the death of microorganisms . In one study, the use of iodo-triethylene glycol resulted in a 91% reduction in total bacterial cell count .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethylene glycol dicaprylate is synthesized through the esterification of triethylene glycol with caprylic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is conducted under controlled temperature and pressure conditions. The use of continuous distillation helps in the removal of water and unreacted starting materials, ensuring a high yield of the desired ester product.

Chemical Reactions Analysis

Types of Reactions

Triethylene glycol dicaprylate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions, where the ester group is exchanged with another alcohol.

Common Reagents and Conditions

    Esterification: Triethylene glycol and caprylic acid in the presence of an acid catalyst.

    Hydrolysis: Water and a base or acid catalyst to break the ester bond.

    Transesterification: Another alcohol and a catalyst, such as sodium methoxide.

Major Products Formed

    Esterification: this compound.

    Hydrolysis: Triethylene glycol and caprylic acid.

    Transesterification: A new ester and an alcohol.

Scientific Research Applications

Triethylene glycol dicaprylate has various applications in scientific research and industry:

    Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of polymers.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored as a component in pharmaceutical formulations for controlled release of active ingredients.

    Industry: Utilized in the production of coatings, adhesives, and sealants to improve their mechanical properties.

Comparison with Similar Compounds

Similar Compounds

  • Triethylene glycol diacrylate
  • Triethylene glycol dimethacrylate
  • Polyethylene glycol diacrylate

Uniqueness

Triethylene glycol dicaprylate is unique due to its specific ester linkage with caprylic acid, which imparts distinct hydrophobic properties compared to other similar compounds. This makes it particularly useful in applications requiring water resistance and flexibility.

Properties

IUPAC Name

2-[2-(2-octanoyloxyethoxy)ethoxy]ethyl octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O6/c1-3-5-7-9-11-13-21(23)27-19-17-25-15-16-26-18-20-28-22(24)14-12-10-8-6-4-2/h3-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGHMLJGPSVSLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCCOCCOCCOC(=O)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059334
Record name Octanoic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester
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Molecular Weight

402.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106-10-5
Record name Octanoic acid, 1,1′-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester
Source CAS Common Chemistry
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Record name Octanoic acid, 1,1'-(1,2-ethanediylbis(oxy-2,1-ethanediyl)) ester
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Record name Triethylene glycol dicaprylate
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Record name Octanoic acid, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester
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Record name Octanoic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester
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Record name 2,2'-ethylenedioxydiethyl dioctanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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